

Axitinib vs sunitinib efficacy metastatic renal cell carcinoma

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Axitinib

CAS No.: 319460-85-0

Cat. No.: S548089

[Get Quote](#)

Clinical Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes from comparative studies.

Feature	Axitinib	Sunitinib	Notes & References
Objective Response Rate (ORR)	21%	10%	ORR was significantly higher with axitinib [1]
Overall Survival (OS)	Significantly Prolonged	---	Significant benefit for axitinib in CSS and OS shown in IPTW-adjusted analysis [1]
Progression-Free Survival (PFS)	No Significant Difference	No Significant Difference	IPTW-adjusted analysis showed no significant difference in PFS between the two [1]
Safety (Grade ≥ 3 Adverse Events)	34%	55%	Significantly lower rate of severe AEs with axitinib [1]
Common High-Grade AEs	Lower Incidence	Leukocytopenia, Thrombocytopenia	Sunitinib associated with more hematological toxicities [2]

Feature	Axitinib	Sunitinib	Notes & References
Relative Dose Intensity	94%	65%	Axitinib group maintained a significantly higher dose intensity [1]

A 2021 larger study confirmed these findings, demonstrating that **axitinib** provided significantly better Objective Response Rate, Progression-Free Survival, and Overall Survival compared to sunitinib. This survival benefit was also observed in the subgroup of patients who received subsequent nivolumab therapy [3] [4].

Key Experimental Data and Methodologies

The conclusions above are supported by several robust clinical studies.

- **2018 Real-World Multicenter Analysis** [1]
 - **Objective:** To compare oncological outcomes and safety of **axitinib** vs. sunitinib in treatment-naïve mRCC.
 - **Methodology:** A retrospective review of 169 patients from five hospitals. To minimize bias, researchers used **Inverse Probability of Treatment Weighting (IPTW)-adjusted Cox regression analysis** to evaluate Progression-Free Survival, Cancer-Specific Survival, and Overall Survival.
 - **Outcomes:** This study provided the core comparative data on survival and safety used in the table above.
- **2021 Outcomes Study in the IO Era** [3] [4]
 - **Objective:** To compare the efficacy of **axitinib** and sunitinib as first-line therapy, considering subsequent immunotherapy use.
 - **Methodology:** A large, retrospective study of 408 patients from 8 Japanese institutes. To reduce selection bias, researchers performed a **propensity score matching analysis**.
 - **Outcomes:** Confirmed the superiority of **axitinib** in ORR, PFS, and OS, and highlighted its role in the treatment sequence before immuno-oncology drugs.
- **2019 Neoadjuvant Therapy Study** [2]

- **Objective:** To compare efficacy and safety of **axitinib**, sunitinib, and sorafenib as neoadjuvant therapy for RCC.
- **Methodology:** A single-institution retrospective study of 69 Chinese patients. Tumor response was evaluated by measuring changes in the maximal tumor diameter after 12 weeks of therapy.
- **Outcomes:** **Axitinib** led to a significantly higher median reduction in tumor diameter (1.5 cm) compared to sunitinib (0.8 cm) and had a more favorable safety profile.

Mechanisms of Action and Resistance

Both **axitinib** and sunitinib are vascular endothelial growth factor receptor (VEGFR)-tyrosine kinase inhibitors (TKIs), but they have distinct pharmacological profiles. A primary reason **axitinib** may offer a better safety profile is its higher specificity for the VEGFR family, while sunitinib inhibits a broader range of kinase targets, which can contribute to its different toxicity pattern [5].

Research into **axitinib** resistance reveals several molecular mechanisms. Prolonged exposure can lead to:

- **Upregulation of drug transporters:** Increased expression of **ABCB1** (P-glycoprotein), which can pump the drug out of cancer cells [6].
- **Activation of alternative pathways:** Upregulation of **VEGF-D (FIGF)** and **sphingosine kinase 1 (SPHK1)**, which can promote survival and angiogenesis through other mechanisms [6].
- **Enhanced vasculogenic mimicry:** Recent research indicates that in clear cell RCC, the protein **NUMBL** can promote resistance to **axitinib** by stabilizing **MMP9** via **UCHL1-mediated deubiquitination**, leading to the formation of matrix-rich, vessel-like structures that bypass VEGFR inhibition [7].

The diagram below illustrates the primary mechanism of action and common resistance pathways for these VEGFR-TKIs.



[Click to download full resolution via product page](#)

Interpretation Guide for Researchers

When interpreting this data for drug development:

- **Consider the Evolving Treatment Landscape:** Much of the robust comparative data for **axitinib** vs. sunitinib comes from the period before immune checkpoint inhibitors became the standard first-line for many mRCC patients [3]. Their role is now often defined in sequences with IO drugs, where **axitinib** has shown promise both in combination and as a subsequent therapy.
- **Focus on Real-World Evidence (RWE):** The studies cited are largely retrospective real-world analyses. While they lack the control of RCTs, they provide critical insight into effectiveness in broader, more heterogeneous patient populations and are valuable for supporting clinical trial design and understanding real-world performance [5].
- **Safety as a Key Differentiator:** The significantly lower rate of high-grade adverse events and higher relative dose intensity with **axitinib** suggests that patients may be able to maintain effective treatment for longer periods, which could be a contributing factor to the observed survival benefits [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Comparison of axitinib and sunitinib as first-line therapies for... [pubmed.ncbi.nlm.nih.gov]
2. Comparison of efficacy and safety among axitinib, sunitinib ... [cancercommun.biomedcentral.com]
3. Outcomes of axitinib versus sunitinib as first-line therapy to ... [pubmed.ncbi.nlm.nih.gov]
4. Outcomes of axitinib versus sunitinib as first-line therapy to ... [pmc.ncbi.nlm.nih.gov]
5. Sunitinib for Metastatic Renal Cell Carcinoma [pmc.ncbi.nlm.nih.gov]
6. Prolonged exposure to axitinib alters the molecular profile ... [pmc.ncbi.nlm.nih.gov]
7. Mechanism of NUMBL Enhancing Axitinib Resistance in ... [sciencedirect.com]

To cite this document: Smolecule. [Axitinib vs sunitinib efficacy metastatic renal cell carcinoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548089#axitinib-vs-sunitinib-efficacy-metastatic-renal-cell-carcinoma>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com